

physicochemical properties of 3,4-Difluorophenylglyoxal hydrate

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Compound of Interest

Compound Name: 3,4-Difluorophenylglyoxal hydrate

Cat. No.: B3078102

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An In-Depth Technical Guide to the Physicochemical Properties of **3,4-Difluorophenylglyoxal Hydrate**

Introduction

3,4-Difluorophenylglyoxal hydrate stands as a pivotal bifunctional building block in modern chemistry. Its unique architecture, combining a difluorinated aromatic ring with a reactive and stabilized glyoxal moiety, makes it an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug discovery, and materials science. The presence of fluorine atoms significantly modulates the molecule's electronic properties, enhancing its reactivity and utility as a synthetic precursor, while the hydrate form confers the stability necessary for practical handling and application.[\[1\]](#)

This guide offers a comprehensive exploration of the physicochemical properties of **3,4-Difluorophenylglyoxal hydrate**. Moving beyond a simple datasheet, it delves into the causality behind its reactivity, provides detailed protocols for its analytical characterization, discusses its key applications, and outlines essential safety and handling procedures. The insights herein are tailored for scientists and drug development professionals who require a deep, functional understanding of this versatile reagent.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of its effective application. **3,4-Difluorophenylglyoxal hydrate** is identified by a specific set of

chemical and physical descriptors.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
Compound Name	3,4-Difluorophenylglyoxal hydrate	[2] [3] [4]
Synonyms	3,4-Difluorophenylglyoxal monohydrate, 2-(3,4-difluorophenyl)-2-oxoacetaldehyde hydrate	[2] [5]
CAS Number	79784-34-2	[1] [2] [4] [6]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1] [2] [4]
Molecular Weight	188.13 g/mol	[1] [4]

| IUPAC Name | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |[\[1\]](#)[\[5\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Pale orange to pink solid powder	[7] [8]
Melting Point	65-70 °C	[4]
Purity	≥97.5% (dry wt. basis)	[8]
Water Content	≤17.5% (Karl Fischer)	[8]

| Storage Temperature | 2-8 °C |[\[4\]](#) |

Section 2: The Scientific Rationale: Fluorination and Hydration

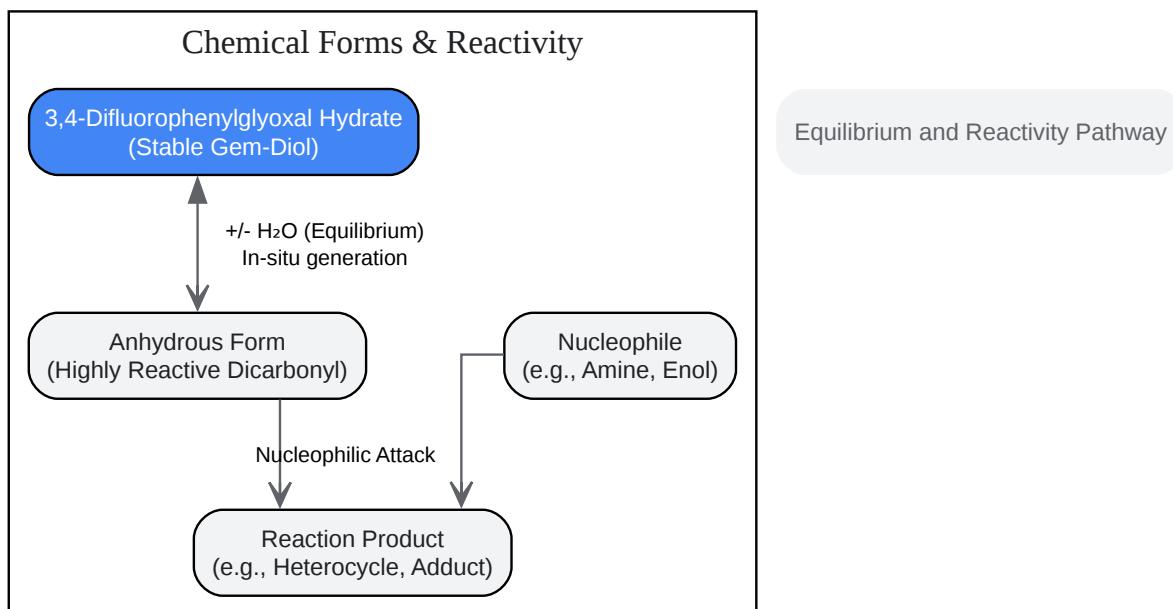
The utility of **3,4-Difluorophenylglyoxal hydrate** is not merely incidental; it is a direct consequence of its deliberate chemical design. The interplay between the fluorine substituents and the hydrated glyoxal function defines its unique chemical personality.

The Impact of 3,4-Difluoro Substitution

The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups. Their presence significantly influences the reactivity of the adjacent glyoxal moiety.^[1] This electronic effect polarizes the carbon-fluorine bonds and, through inductive and resonance effects, withdraws electron density from the aromatic ring and, critically, from the two carbonyl carbons of the glyoxal group. This heightened electrophilicity makes the carbonyl carbons exceptionally susceptible to nucleophilic attack, rendering the molecule a highly reactive precursor for a range of chemical transformations.^[1] This enhanced reactivity is a key feature exploited in its synthetic and analytical applications.

The Role of the Hydrate Form

Anhydrous α -dicarbonyl compounds like glyoxals are notoriously reactive and often unstable, posing significant challenges for storage and handling. The hydrate form of 3,4-Difluorophenylglyoxal represents a strategic solution to this problem. The geminal diol structure (the hydrate) is significantly more stable than the anhydrous dicarbonyl form. However, this hydration is a reversible equilibrium. In solution or under appropriate reaction conditions, the hydrate can readily eliminate water to generate the highly reactive dicarbonyl species *in situ*. This provides the "best of both worlds": the stability of a solid hydrate for practical handling and storage, coupled with the high reactivity of the anhydrous form when needed for a reaction.^[1]



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Caption: Equilibrium between the stable hydrate and the reactive anhydrous form.

Section 3: Analytical Characterization and Protocols

Ensuring the identity, purity, and quality of a reagent is paramount in scientific research. The following protocols provide a framework for the comprehensive analytical characterization of **3,4-Difluorophenylglyoxal hydrate**.

Methodology 1: HPLC Analysis for Purity and Quantification

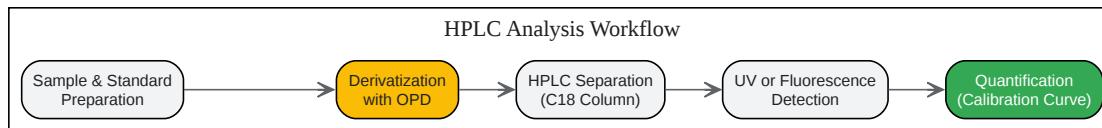
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of **3,4-Difluorophenylglyoxal hydrate**. Due to the weak chromophore of the parent compound, derivatization is employed to enhance detection sensitivity.^[4] A proven strategy involves reacting the glyoxal moiety with o-phenylenediamine (OPD) to form a highly fluorescent and UV-absorbent quinoxaline derivative, which is easily quantifiable.^[9]

- Standard Preparation: Accurately weigh ~10 mg of **3,4-Difluorophenylglyoxal hydrate** and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of

dilutions (e.g., 1-100 µg/mL) from this stock using methanol.

- Sample Preparation: Dissolve a known quantity of the test sample in methanol to a concentration within the standard curve range.[9]
- Derivatization Reaction:
 - Prepare a fresh 10 mM solution of o-phenylenediamine (OPD) in a phosphate buffer (100 mM, pH 7.0).[9]
 - In a clean vial, mix 100 µL of each standard or sample solution with 100 µL of the OPD solution.
 - Vortex the mixture and allow it to react in the dark at room temperature for 30 minutes to ensure complete formation of the quinoxaline derivative.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution. A starting point could be 60:40 Acetonitrile:Water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection:
 - UV Detector at the λ_{max} of the quinoxaline derivative (typically ~312-340 nm, requires optimization).
 - Fluorescence Detector for higher sensitivity (Excitation/Emission wavelengths to be determined empirically).
- Analysis: Construct a calibration curve from the peak areas of the derivatized standards. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.

Workflow for HPLC analysis via derivatization.



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Caption: Workflow for HPLC analysis via derivatization.

Methodology 2: Spectroscopic Identification

Spectroscopic methods are essential for confirming the molecular structure of **3,4-Difluorophenylglyoxal hydrate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the three protons on the phenyl ring. The protons of the hydrate (gem-diol) and any residual water would likely appear as a broad, exchangeable singlet.
 - ^{19}F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons.[10]
 - ^{13}C NMR: Key signals would include those for the two carbonyl carbons (one aldehyde, one ketone, likely >180 ppm) and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.
- Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the $3200\text{-}3500\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the hydrate. Strong C=O stretching bands for the ketone and aldehyde groups would be expected around $1680\text{-}1720\text{ cm}^{-1}$. Prominent C-F stretching vibrations should also be visible in the $1100\text{-}1300\text{ cm}^{-1}$ region.

- Mass Spectrometry (MS): In electrospray ionization (ESI) or chemical ionization (CI), the spectrum might show a peak corresponding to the molecular ion of the hydrate or, more likely, the anhydrous form after in-source water loss. High-resolution mass spectrometry would confirm the elemental composition $C_8H_6F_2O_3$.

Section 4: Applications in Research and Development

The unique properties of **3,4-Difluorophenylglyoxal hydrate** make it a valuable reagent in several high-tech domains.

- Analytical Derivatization: Its primary application is as a derivatizing agent for the sensitive detection of primary amines, amino acids, and other amine-containing biomolecules.^[4] The reaction forms stable, highly fluorescent adducts, enabling quantification at very low concentrations using HPLC with fluorescence detection or capillary electrophoresis. This is particularly valuable in proteomics and metabolomics.^[4]
- Pharmaceutical Synthesis: The compound serves as a versatile building block for synthesizing fluorinated pharmaceutical intermediates.^[4] The difluorophenyl moiety is a common feature in modern drug candidates, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.^[1] The glyoxal portion allows for the construction of complex heterocyclic scaffolds, such as imidazoles and pyrazines, which are prevalent in medicinal chemistry. Its use has been implicated in the design of novel anticancer agents, such as dual inhibitors of Dihydrofolate reductase (DHFR) and thymidylate synthetase (TS).
^[11]

Section 5: Safe Handling, Storage, and Stability

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. **3,4-Difluorophenylglyoxal hydrate** is classified as a hazardous substance and requires careful handling.

Table 3: Hazard Identification and Safety Recommendations

Hazard Class	GHS Statement	Precautionary Measures & PPE
Skin Irritation	H315: Causes skin irritation	Wear nitrile or other appropriate protective gloves. Wash hands and skin thoroughly after handling. [2] [3]
Eye Irritation	H319: Causes serious eye irritation	Wear chemical safety goggles or a face shield. [2] [3]

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[\[2\]](#)[\[3\]](#) |

First Aid Measures

- Inhalation: Remove the person to fresh air. If breathing difficulties occur, seek medical attention.[\[2\]](#)[\[7\]](#)
- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[\[2\]](#)[\[7\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[2\]](#)[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[\[3\]](#)[\[7\]](#)

Storage and Stability

The product is stable under recommended storage conditions.[\[2\]](#) To ensure its integrity and longevity:

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[3\]](#)[\[7\]](#)
Recommended storage temperature is 2-8°C.[\[4\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[\[2\]](#)

Conclusion

3,4-Difluorophenylglyoxal hydrate is more than a mere chemical; it is a precisely engineered tool for scientific advancement. Its enhanced reactivity, conferred by difluoro-substitution, combined with the practical stability of its hydrate form, makes it a superior reagent for both high-sensitivity analysis and the synthesis of complex molecular architectures. By understanding its fundamental physicochemical properties, researchers and drug development professionals can fully leverage its potential to drive innovation in their respective fields.

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